

addressing poor cellular uptake of SR1555 hydrochloride

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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B610962

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Technical Support Center: SR1555 Hydrochloride

This technical support center provides troubleshooting guidance for researchers experiencing issues with the cellular uptake of **SR1555 hydrochloride**, a novel kinase inhibitor. The following sections offer frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you diagnose and resolve common challenges in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is **SR1555 hydrochloride** and what is its primary mechanism of action?

SR1555 hydrochloride is a selective inhibitor of the novel tyrosine kinase, TK-X. It is under investigation for its role in downregulating proliferative signaling pathways. Its hydrochloride salt form is designed to improve aqueous solubility, but its physicochemical properties may still present challenges for passive diffusion across the cell membrane.

Q2: What are the key physicochemical properties of **SR1555 hydrochloride**?

The properties of **SR1555 hydrochloride** are summarized below. Its moderate logP value and multiple hydrogen bond donors suggest that it may not be an ideal candidate for passive membrane transport.

Table 1: Physicochemical Properties of **SR1555 Hydrochloride**

Property	Value	Implication for Cellular Uptake
Molecular Weight	584.1 g/mol	High molecular weight may slightly impede passive diffusion.
cLogP	3.8	Moderate lipophilicity; may partition into membranes but slowly.
Aqueous Solubility (pH 7.4)	15 μ M	Low solubility in physiological buffers can lead to precipitation.
pKa	8.2 (basic)	Primarily ionized at physiological pH, reducing passive diffusion.
Hydrogen Bond Donors	5	High number can hinder crossing the lipid bilayer.

Q3: Why am I observing a much lower potency (higher IC₅₀) in my cell-based assays compared to my biochemical assays?

A significant drop in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a classic indicator of poor cellular uptake. The compound may not be reaching its intracellular target at a sufficient concentration. Other potential causes include compound instability in media, rapid metabolism, or active efflux from the cell.

Q4: What are the recommended solvent and storage conditions for **SR1555 hydrochloride**?

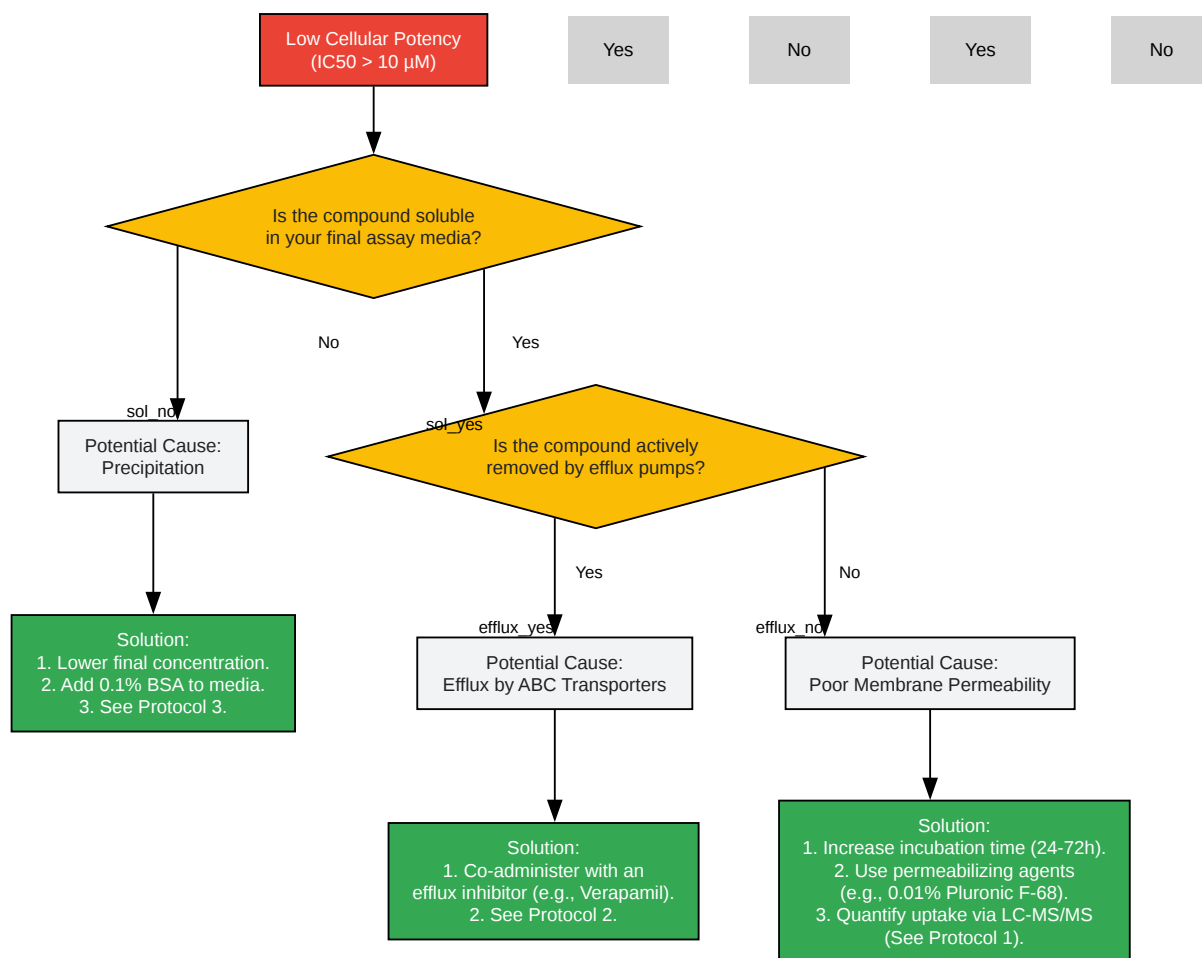
For stock solutions, we recommend using anhydrous DMSO at a concentration of 10-20 mM. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture media is below 0.5% to avoid solvent-induced cytotoxicity.

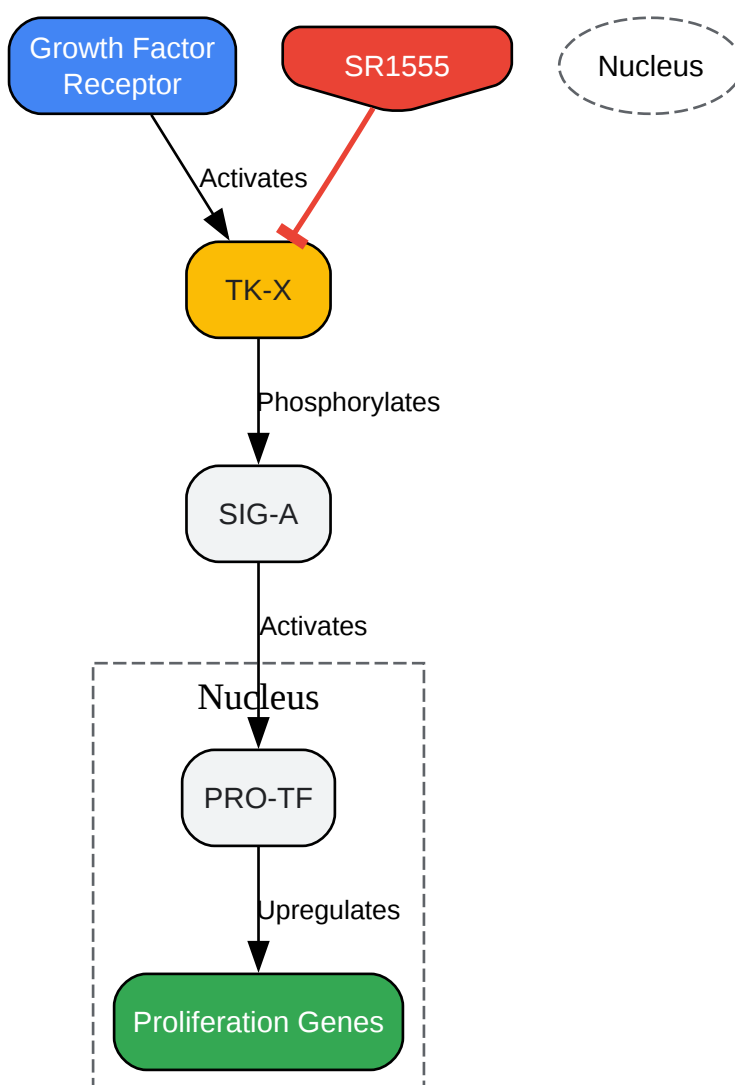
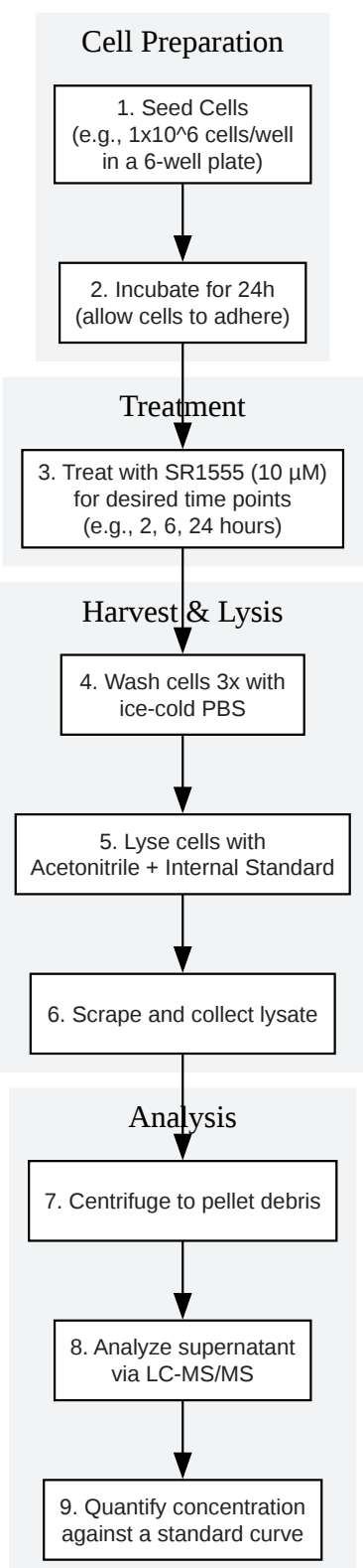
Troubleshooting Guide: Poor Cellular Efficacy

This guide addresses the common problem of low or inconsistent activity of **SR1555 hydrochloride** in cellular experiments.

Problem: The observed IC₅₀ value for SR1555 is >10 µM in my cell line, but the enzymatic IC₅₀ is 50 nM.

This discrepancy points towards a cellular barrier. The troubleshooting workflow below can help identify the root cause.





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- To cite this document: BenchChem. [addressing poor cellular uptake of SR1555 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610962#addressing-poor-cellular-uptake-of-sr1555-hydrochloride]

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